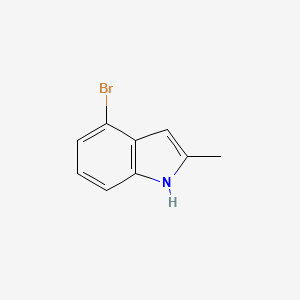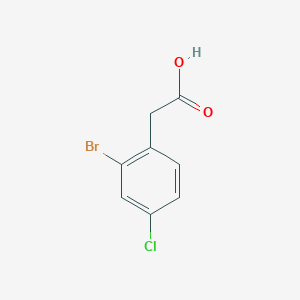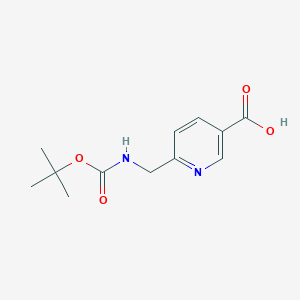
5-Brom-4-methylthiophen-2-carbonsäure
Übersicht
Beschreibung
5-Bromo-4-methylthiophene-2-carboxylic acid, also known as 5-Bromo-4-methylthiophene-2-carboxylic acid or BMTCA, is an organic compound that is widely used in scientific research. It is a versatile compound that has been used in a variety of fields, including organic synthesis, biochemistry, and drug discovery. BMTCA is a carboxylic acid derivative of 4-methylthiophene and is a valuable synthetic tool in the laboratory. This compound has a wide range of applications in laboratory experiments and research studies, and its versatility makes it a valuable resource for scientists.
Wissenschaftliche Forschungsanwendungen
Entwicklung organischer Halbleiter
5-Brom-4-methylthiophen-2-carbonsäure: ist ein wertvoller Vorläufer bei der Synthese von organischen Halbleitern. Diese Halbleiter sind entscheidend für die Entwicklung von organischen Feldeffekttransistoren (OFETs) und organischen Leuchtdioden (OLEDs). Die Thiophenderivate zeichnen sich durch eine hervorragende Ladungsträgermobilität und Stabilität aus, was sie für flexible elektronische Geräte geeignet macht .
Korrosionsschutz
Im Bereich der Industriechemie dienen Thiophenderivate als effektive Korrosionsinhibitoren. This compound kann in Beschichtungen eingearbeitet oder korrosiven Umgebungen hinzugefügt werden, um Metalldegradation zu verhindern. Dies ist essenziell für die Verlängerung der Lebensdauer von Industriemaschinen und Infrastruktur .
Synthese von pharmazeutischen Arzneimitteln
Thiophenderivate sind für ihre pharmakologischen Eigenschaften bekannt. This compound kann zur Synthese von Verbindungen mit potenziellen Antikrebs-, entzündungshemmenden und antimikrobiellen Wirkungen eingesetzt werden. Sie ist ein Baustein für die Erzeugung neuer Moleküle, die zur Entwicklung neuartiger Medikamente führen könnten .
Wissenschaft der fortgeschrittenen Materialien
Diese Verbindung ist in der Materialwissenschaft von Bedeutung für die Herstellung von fortgeschrittenen Materialien mit spezifischen Eigenschaften. So kann sie beispielsweise zur Entwicklung neuer Polymere mit erhöhter thermischer Stabilität oder elektrischer Leitfähigkeit eingesetzt werden, die für verschiedene High-Tech-Anwendungen wertvoll sind .
Katalyse
In der Katalyse kann This compound verwendet werden, um Katalysatoren zu erzeugen, die eine Vielzahl von chemischen Reaktionen ermöglichen. Diese Katalysatoren können so konzipiert werden, dass sie die Effizienz und Selektivität synthetischer Prozesse verbessern, was für die nachhaltige und kostengünstige Produktion von Chemikalien von Vorteil ist .
Pflanzenschutzmittelforschung
Die Derivate der Verbindung können für ihre Verwendung in Pflanzenschutzmitteln untersucht werden. Sie könnten zur Entwicklung neuer Pestizide oder Herbizide beitragen und einen gezielteren Ansatz zur Schädlings- und Unkrautbekämpfung bieten, wodurch die Umweltbelastung verringert und die Ernteerträge verbessert werden .
Leiterpolymere
This compound: wird auch bei der Synthese von leitfähigen Polymeren eingesetzt. Diese Polymere sind unerlässlich für die Herstellung von antistatischen Beschichtungen, Materialien zur Abschirmung elektromagnetischer Störungen und sogar bei der Entwicklung intelligenter Textilien .
Analytische Chemie
In der analytischen Chemie können Thiophenderivate als Reagenzien oder funktionelle Gruppen in Sensoren und Indikatoren eingesetzt werden. Sie können die Empfindlichkeit und Spezifität von Nachweismethoden für verschiedene Analyten verbessern, was für die Umweltüberwachung und diagnostische Tests entscheidend ist .
Wirkmechanismus
Target of Action
Thiophene derivatives, which this compound is a part of, have been known to exhibit a variety of biological effects .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
It is suggested that the compound has high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is estimated to be around 2.35, which can impact its bioavailability .
Result of Action
Thiophene derivatives are known to exhibit a range of biological activities .
Safety and Hazards
The safety information for 5-Bromo-4-methylthiophene-2-carboxylic acid indicates that it has hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .
Zukünftige Richtungen
Thiophene-based analogs, including 5-Bromo-4-methylthiophene-2-carboxylic acid, continue to attract the interest of scientists due to their potential as biologically active compounds . They are expected to play a significant role in the development of advanced compounds with a variety of biological effects .
Eigenschaften
IUPAC Name |
5-bromo-4-methylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2S/c1-3-2-4(6(8)9)10-5(3)7/h2H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHPZFSEXMTXSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619725 | |
| Record name | 5-Bromo-4-methylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54796-53-1 | |
| Record name | 5-Bromo-4-methylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-4-methylthiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-Bromophenyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B1288847.png)



![3-Bromo-8-nitroimidazo[1,2-A]pyridine](/img/structure/B1288857.png)
![3-Bromo-6-nitroimidazo[1,2-A]pyridine](/img/structure/B1288858.png)


![2-{[(Benzyloxy)carbonyl]amino}-2-cyclopentylacetic acid](/img/structure/B1288862.png)

